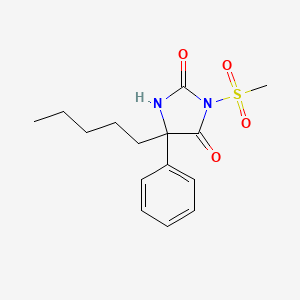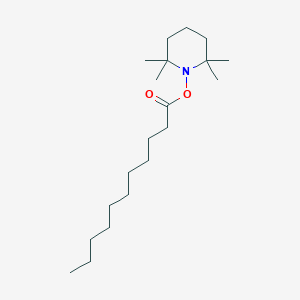
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- is a compound belonging to the class of imidazolidinediones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The specific structure of this compound includes a methylsulfonyl group at the 3-position, a pentyl group at the 5-position, and a phenyl group also at the 5-position. This unique combination of substituents imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
The synthesis of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of phenylglycine methyl ester with the desired alkyl isocyanate or isothiocyanate. This reaction typically proceeds in two steps, resulting in the formation of the imidazolidinedione ring with the desired substituents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing microwave-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial and antifungal properties . Additionally, its unique structure makes it a valuable ligand in coordination chemistry, where it can form stable complexes with various metal ions . In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparación Con Compuestos Similares
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- can be compared with other similar compounds, such as 2,4-Imidazolidinedione, 3-methyl- and 2,4-Imidazolidinedione, 5-methyl-. These compounds share the imidazolidinedione core structure but differ in their substituents . The presence of the methylsulfonyl, pentyl, and phenyl groups in 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- imparts unique properties, such as increased lipophilicity and enhanced biological activity . This makes it distinct from its analogs and highlights its potential for various applications.
Propiedades
Número CAS |
824392-40-7 |
|---|---|
Fórmula molecular |
C15H20N2O4S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3-methylsulfonyl-5-pentyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O4S/c1-3-4-8-11-15(12-9-6-5-7-10-12)13(18)17(14(19)16-15)22(2,20)21/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,16,19) |
Clave InChI |
FUJPSZOKUJZTDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)


![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)

![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)

![4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14225196.png)
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)

![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
